molecular formula C5H13NO2S B3225302 4-Methanesulfonylbutan-2-amine CAS No. 1247371-90-9

4-Methanesulfonylbutan-2-amine

Cat. No.: B3225302
CAS No.: 1247371-90-9
M. Wt: 151.23 g/mol
InChI Key: SZDACTNQFJOYSU-UHFFFAOYSA-N
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Description

4-Methanesulfonylbutan-2-amine is an organic compound with the molecular formula C 5 H 13 NO 2 S and a molecular weight of 151.23 g/mol [ ]. Its CAS registry number is 1247371-90-9 [ ]. The compound features an amine functional group and a methanesulfonyl (mesyl) group, separated by a four-carbon chain. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research [ ]. The methanesulfonyl group is a strong electron-withdrawing group that can influence the electron density of the molecule and serve as a good leaving group in substitution reactions. As a result, this amine is a versatile intermediate for constructing more complex molecules. It can be used in nucleophilic substitution reactions, or its amine group can be functionalized to create amides, sulfonamides, or other nitrogen-containing derivatives. Researchers may employ it in the synthesis of compound libraries for high-throughput screening in drug discovery programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(6)3-4-9(2,7)8/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDACTNQFJOYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Importance of Aminosulfone Motifs in Chemical Synthesis

The aminosulfone functional group, which combines an amine and a sulfone, is a significant structural motif in medicinal chemistry and drug discovery. researchgate.netnih.gov The presence of sulfur in various oxidation states, including sulfones, is a feature of many pharmacologically active substances and natural products. researchgate.netnih.gov The sulfonyl group is known for its chemical stability and its ability to act as a hydrogen bond acceptor, properties that can enhance the pharmacokinetic profiles of drug candidates. namiki-s.co.jp

Sulfur-containing compounds, in general, play a crucial role in the design of therapeutic agents. researchgate.netnih.gov The inclusion of a sulfone moiety can influence a molecule's polarity, solubility, and ability to cross biological membranes, all of which are critical factors in the development of effective pharmaceuticals. namiki-s.co.jp Specifically, the methylsulfone group is recognized for its capacity to lower a molecule's lipophilicity, thereby improving solubility, and for its resistance to metabolic breakdown. namiki-s.co.jp

The synthesis of chiral aminosulfones is of particular importance, as chirality is a key determinant of the safety and efficacy of many drugs. nih.gov The development of stereoselective synthetic methods allows for the precise control of the three-dimensional arrangement of atoms in a molecule, which is often essential for its biological activity. nih.govrsc.org

Structural Characteristics and Chemical Functional Group Analysis of 4 Methanesulfonylbutan 2 Amine

Diverse Synthetic Routes and Reaction Pathways

The construction of the this compound scaffold can be approached from several strategic disconnections, leading to a variety of synthetic routes. These pathways can be broadly categorized based on the key bond-forming steps: the formation of the carbon-nitrogen bond or the carbon-sulfur bond.

Amination Reactions Involving Sulfonyl-Containing Precursors

A primary strategy for the synthesis of this compound involves the introduction of the amine functionality onto a pre-existing sulfonyl-containing backbone. A logical precursor for this approach is 4-(methylsulfonyl)butan-2-one. The transformation of this ketone to the desired primary amine can be achieved through various amination techniques, with reductive amination being a prominent method.

Reductive amination typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine. wikipedia.orgmasterorganicchemistry.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the imine over the ketone starting material. masterorganicchemistry.comlibretexts.org The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of an acid catalyst to facilitate imine formation. youtube.com

Precursor Reagents Product Yield Reference
4-(methylsulfonyl)butan-2-one1. NH4OAc, MeOH2. NaBH3CNThis compoundGood to ExcellentAnalogous reaction wikipedia.orgmasterorganicchemistry.com
4-(methylsulfonyl)butan-2-oneTi(i-PrO)4, NH3, EtOH; then NaBH4This compoundHighAnalogous reaction organic-chemistry.org

This table presents plausible reaction conditions based on general procedures for reductive amination.

Sulfonylation of Amino-Substituted Butane Derivatives

An alternative approach involves the formation of the sulfone group on a molecule that already contains the amine functionality. A suitable precursor for this route would be a derivative of 4-aminobutan-2-ol, where the hydroxyl group can be converted into the methylsulfonyl group. This transformation typically proceeds via a two-step sequence: conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a methylsulfinate salt.

Alternatively, the sulfonylation can be achieved by first converting the amino alcohol to a protected amino thiol, which is then oxidized to the sulfone. However, a more direct route involves the reaction of a protected 4-aminobutan-2-yl halide or sulfonate with sodium methanesulfinate. The choice of protecting group for the amine is crucial to prevent side reactions.

Precursor Reagents Intermediate Final Product Reference
(Protected)-4-aminobutan-2-ol1. MsCl, Et3N2. NaSO2Me(Protected)-4-(methylsulfonyl)butan-2-yl mesylate(Protected)-4-Methanesulfonylbutan-2-amineGeneral Sulfonylation nih.gov
4-(methylthio)phenolNaIO4, MeOH/H2O4-(methylsulfinyl)phenol4-(methylsulfonyl)phenolAnalogous Oxidation

This table illustrates a potential synthetic sequence based on established sulfonylation and oxidation methodologies.

Reductive Synthesis from Carbonyl or Nitrile Intermediates

The synthesis of this compound can also be accomplished through the reduction of nitrile or oxime intermediates. For instance, the corresponding sulfonyl-containing nitrile, 3-(methylsulfonyl)butanenitrile, could be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.org This method provides a direct route to the primary amine functionality.

Similarly, the oxime of 4-(methylsulfonyl)butan-2-one can be prepared by reacting the ketone with hydroxylamine. Subsequent reduction of the oxime, for example with sodium borohydride (B1222165) in the presence of a transition metal catalyst or with other specialized reducing agents, would yield the desired amine.

Intermediate Reducing Agent Product Reference
3-(methylsulfonyl)butanenitrileLiAlH4, THFThis compoundNitrile Reduction libretexts.org
4-(methylsulfonyl)butan-2-one oximeNaBH4, NiCl2This compoundOxime Reduction

This table outlines reductive approaches to the target compound from nitrile and oxime precursors.

Multicomponent Reaction Strategies for C-N and C-S Bond Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. nih.govrsc.orgresearchgate.netnih.gov While a direct MCR for this compound is not explicitly reported, analogous reactions suggest its feasibility. For instance, a three-component reaction involving a sulfonyl-containing aldehyde or ketone, an amine source, and a nucleophile could potentially construct the desired scaffold.

A plausible MCR could involve the reaction of a suitable vinyl sulfone, an amine, and an organometallic reagent. More specifically, variations of the Ugi or Passerini reactions, which are powerful MCRs for the synthesis of amino acid derivatives, could be adapted for the synthesis of sulfonyl-containing amines. researchgate.net These strategies often allow for the rapid generation of molecular diversity.

Reaction Type Components Potential Product Reference
Ugi-type MCRAldehyde/Ketone, Amine, Isocyanide, Sulfinic acidSubstituted Sulfonyl-AmineGeneral MCR researchgate.netnih.gov
Aza-Michael AdditionVinyl Sulfone, Amine, EnolateSubstituted Sulfonyl-AmineAnalogous reaction

This table conceptualizes potential multicomponent reaction pathways towards sulfonyl-amine structures.

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological applications.

Chiral Auxiliary-Mediated Asymmetric Induction

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comyale.edutcichemicals.comresearchgate.netresearchgate.netnih.gov These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, a particularly effective approach utilizes a chiral sulfinamide auxiliary, such as (R)- or (S)-tert-butanesulfinamide. yale.edunih.gov This auxiliary can be condensed with the precursor ketone, 4-(methylsulfonyl)butan-2-one, to form a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, typically with a hydride reducing agent, leads to the formation of the desired amine with high stereocontrol. The stereochemical outcome is dictated by the stereochemistry of the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to afford the enantiopure primary amine.

Chiral Auxiliary Precursor Key Intermediate Reducing Agent Diastereomeric Ratio (d.r.) Reference
(R)-tert-butanesulfinamide4-(methylsulfonyl)butan-2-one(R,E)-N-(4-(methylsulfonyl)butan-2-ylidene)-2-methylpropane-2-sulfinamideNaBH4>95:5Analogous reaction yale.edunih.gov
(S)-tert-butanesulfinamide4-(methylsulfonyl)butan-2-one(S,E)-N-(4-(methylsulfonyl)butan-2-ylidene)-2-methylpropane-2-sulfinamideL-Selectride®>95:5Analogous reaction yale.edunih.gov

This table demonstrates the application of a chiral auxiliary for the asymmetric synthesis of the target amine, with expected high diastereoselectivity based on established literature.

Enantioselective Catalytic Approaches in C-N Bond Construction

The direct and catalytic asymmetric synthesis of chiral amines is a highly sought-after transformation. For γ-amino sulfones like this compound, several strategies can be envisioned, drawing from broader advancements in chiral amine synthesis.

Catalytic Asymmetric Addition to Imines: One of the most powerful methods for creating chiral amines is the catalytic enantioselective addition of nucleophiles to imines. While direct literature on this compound is scarce, analogous transformations provide a clear blueprint. For instance, the use of chiral phosphine (B1218219) catalysts in [4+2] annulations of imines with allenoates has been shown to produce chiral tetrahydropyridines with high enantioselectivity. escholarship.org This principle can be adapted for the synthesis of acyclic amines.

Photoredox and Nickel Catalysis: A cutting-edge approach merges photoredox and nickel catalysis for the enantioselective alkylation of α-amino C(sp³)–H bonds. researchgate.net This dual catalytic system allows for the coupling of two radical precursors under the control of a chiral nickel catalyst. researchgate.net This method could potentially be applied to precursors of this compound, offering a novel route to introduce chirality.

γ-Substituted Vinyl Sulfones as Precursors: Research into the catalytic asymmetric synthesis of γ-substituted vinyl sulfones offers a viable pathway. nih.gov These compounds can serve as valuable intermediates, where the vinyl group can be subsequently converted to the desired amine functionality. One method employs a chiral secondary amine catalyst to facilitate the conjugate addition of base-sensitive β-nitroethyl sulfones to electrophiles, yielding a variety of vinyl sulfones in good yields and excellent enantioselectivities. nih.gov Another approach has been developed for the enantiodivergent synthesis of γ-amino vinyl sulfones from highly enantiopure amino-diols, which are accessible via Sharpless asymmetric epoxidation. nih.govacs.orgacs.org This method is notable for its efficiency and the ability to produce either enantiomer of the target compound. nih.govacs.orgacs.org

A summary of representative catalytic approaches applicable to γ-amino sulfone synthesis is presented below:

Catalytic SystemSubstratesProduct TypeEnantioselectivity (ee)Reference
Chiral PhosphineImines, AllenoatesTetrahydropyridinesModerate to high escholarship.org
Chiral Secondary Amineβ-Nitroethyl sulfones, Aldehydesγ-Substituted Vinyl SulfonesExcellent nih.gov
Sharpless Epoxidation/Ring OpeningAllylic Alcohols, Azideγ-Amino Vinyl Sulfones>95% acs.org

Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a classical and effective strategy for separating racemic mixtures to obtain enantiomerically enriched compounds. This is particularly relevant when a racemic synthesis is more feasible than a direct asymmetric one.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic amines through enantioselective acylation. acs.orgethz.chnih.gov The major drawback of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. acs.orgmdpi.com

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) has emerged as a powerful technique. DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgmdpi.comacs.orgrsc.org

Several DKR methodologies have been developed for primary amines:

Chemoenzymatic DKR: This approach couples a metal catalyst for racemization with a lipase (B570770) for resolution. Ruthenium complexes and palladium nanocatalysts have been successfully employed for the racemization of a variety of primary amines, which are then resolved by a lipase to give amides in high yield and enantiomeric excess. acs.orgacs.orgorganic-chemistry.org Palladium supported on alkaline earth salts has also been shown to be effective for the DKR of benzylic amines. rsc.org

Photoenzymatic DKR: A milder approach utilizes visible-light photoredox catalysis for the racemization of amines, which is then coupled with enzymatic resolution. rsc.org This method avoids the harsher conditions sometimes required for metal-catalyzed racemization. rsc.org

A comparison of different DKR methods for primary amines is shown in the table below.

Racemization CatalystResolution CatalystSubstrate ScopeYieldEnantiomeric Excess (ee)Reference
Ruthenium ComplexLipaseUnfunctionalized primary aminesHighHigh acs.org
Palladium NanocatalystNovozym-435 (Lipase)Benzyl and aliphatic amines85-99%97-99% acs.orgorganic-chemistry.org
Pd on BaSO₄LipaseBenzylic aminesGoodExcellent rsc.org
Visible-light Photoredox CatalystEnzymePrimary aminesHighExcellent rsc.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the efficiency of chemical reactions, offering sustainable and effective routes to chiral molecules.

Transaminases (ATAs): Amine transaminases are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. nih.govrsc.orgresearchgate.net They catalyze the transfer of an amino group from a donor to a ketone acceptor with high stereoselectivity. nih.govnih.gov The key advantages of ATAs are their ability to perform asymmetric synthesis without the need for costly cofactor regeneration systems that some other enzymes require. nih.gov

Recent advances have focused on:

Expanding Substrate Scope: Protein engineering has been instrumental in developing transaminases that can accept a wider range of substrates, including bulky and structurally complex ketones. nih.govnih.govresearchgate.net

Overcoming Equilibrium Limitations: Various strategies have been devised to shift the reaction equilibrium towards the product side, which is often a challenge in transaminase-catalyzed reactions. nih.govacs.org

Enzymatic Cascades: ATAs are increasingly used in one-pot cascade reactions, combining them with other enzymes or chemical catalysts to perform multi-step syntheses in a single vessel. acs.org This approach can convert a variety of starting materials into chiral amines efficiently. acs.org

Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer another enzymatic route, catalyzing the reductive amination of ketones to produce chiral amines. nih.govresearchgate.net Enzyme engineering has been applied to develop AmDHs with improved characteristics for synthetic applications. nih.govresearchgate.net

Optimization of Synthetic Efficiency and Process Scale-Up

Optimizing the synthesis of a target molecule like this compound is crucial for its potential application, focusing on improving efficiency, reducing waste, and ensuring scalability.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to make chemical processes more environmentally friendly. For the synthesis of sulfones and amines, several green strategies are being explored.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional synthesis by using electrons as a "reagent," which minimizes the use of chemical oxidants or reductants. rsc.orgrsc.org This approach has been used for the synthesis of γ-keto sulfones and allyl sulfones. rsc.orgrsc.org These methods are often performed under mild conditions and can be highly atom-economical. rsc.org

Sustainable Solvents: The use of environmentally benign solvents, such as water or solvent-free systems, is a key aspect of green chemistry. rsc.orgnih.gov

Catalyst Recycling: The development of heterogeneous or immobilized catalysts, including enzymes, allows for easy separation and reuse, reducing waste and cost. acs.orgorganic-chemistry.orgrsc.org Flow chemistry setups are particularly well-suited for this purpose. rsc.orgrsc.org

Use of Safer Reagents: Replacing hazardous reagents with safer alternatives is a fundamental principle. For example, using H₂O₂ as an oxidant for sulfide (B99878) oxidation to sulfones is a greener choice than many traditional oxidants. researchgate.net

Reaction Condition Optimization for Improved Yield and Selectivity

Systematic optimization of reaction conditions is essential to maximize the yield and selectivity of a desired product. creative-biolabs.com Key parameters to consider include:

Temperature: Reaction rates are highly dependent on temperature. creative-biolabs.com In some cases, temperature can also influence the selectivity between different possible products. creative-biolabs.com

Concentration: The concentration of reactants can significantly affect the reaction rate. creative-biolabs.com

Solvent: The choice of solvent can impact reaction rates, selectivity, and even the course of a reaction.

Catalyst Loading and Type: The amount and nature of the catalyst are critical for optimizing catalytic reactions.

Pressure: For reactions involving gases, pressure can be a key parameter to control.

An example of reaction optimization is the sulfonation of xanthene, where screening different oxidants, solvents, and reaction times led to a significant increase in product yield from 85% to 97%. researchgate.net Such systematic studies are vital for developing robust and efficient synthetic processes.

Theoretical and Computational Chemistry of 4 Methanesulfonylbutan 2 Amine

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 4-Methanesulfonylbutan-2-amine are dictated by the interplay of its flexible alkyl chain, the polar sulfonyl group, and the basic amine group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these features.

Conformational analysis of similar molecules, such as alkylamino-substituted sulfonamides, reveals that the spatial arrangement of the alkylamine chain significantly influences the molecule's properties. For this compound, the rotation around the C-C and C-S bonds would lead to various conformers. The presence of the amine and sulfonyl groups allows for the potential formation of intramolecular hydrogen bonds. In related sulfonamide studies, it has been shown that an intramolecular hydrogen bond can form between the alkylamine and sulfonamide groups, leading to a more compact, cyclic conformation. nih.gov The strength of such a hydrogen bond is dependent on the length of the alkyl chain. nih.gov For this compound, a similar intramolecular interaction between the amine's hydrogen atoms and the sulfonyl's oxygen atoms is conceivable and would significantly stabilize certain conformers.

The electronic structure is characterized by the high polarity of the sulfonyl group, where the sulfur atom is in a high oxidation state, and the oxygen atoms are strong electron acceptors. This creates a significant dipole moment within this functional group. The amine group, on the other hand, is a Lewis base with a lone pair of electrons on the nitrogen atom, making it a nucleophilic center.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulapKa (predicted)LogP (predicted)
This compoundC5H13NO2S~10.5 (amine)~ -1.0
N-ethyl-benzenesulfonamideC8H11NO2S10.980.68
N-butyl-benzenesulfonamideC10H15NO2S11.211.68

Note: Data for N-ethyl-benzenesulfonamide and N-butyl-benzenesulfonamide are from experimental and theoretical studies on related sulfonamides. The values for this compound are estimated based on its structure.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are pivotal in predicting the reactivity of a molecule by identifying its most reactive sites. For this compound, these calculations would highlight the nucleophilic character of the amine group and the electrophilic nature of the carbon atoms adjacent to the sulfonyl group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. In a molecule like this compound, the HOMO is likely to be localized on the amine group, specifically the nitrogen's lone pair, indicating its propensity to react with electrophiles. Conversely, the LUMO would likely be centered around the sulfonyl group and the adjacent methylene (B1212753) groups, suggesting these as sites for nucleophilic attack.

The acidity and basicity of the molecule can also be predicted. The amine group imparts basic properties, with a predicted pKa value typical for a primary alkylamine. The hydrogen atoms on the carbon alpha to the sulfonyl group are expected to be weakly acidic due to the electron-withdrawing nature of the SO2 group. In studies of related sulfonamides, the pKa of the amine group is influenced by the potential for intramolecular interactions. acs.org

Computational Studies of Reaction Mechanisms and Energy Landscapes

While specific reaction mechanisms involving this compound have not been extensively studied computationally, we can infer potential pathways from related systems. The dual functionality of the molecule suggests a rich reaction chemistry.

One area of interest would be the reaction of the amine group. For instance, its reaction with carbon dioxide is a well-studied process for many amines. Computational studies on the CO2-amine reaction mechanism have shown that it often proceeds through a concerted pathway involving a second amine molecule or another base to facilitate proton transfer, rather than through a simple zwitterionic intermediate.

Another potential reaction is the involvement of the sulfonyl group. The generation of sulfinyl radicals from sulfinyl sulfones has been investigated through DFT calculations, revealing complex radical addition and coupling pathways. nih.gov While this compound is a sulfone, not a sulfinyl sulfone, computational studies could explore its potential to participate in radical reactions under specific conditions.

Table 2: Hypothetical Reaction Barriers for this compound based on Analogous Systems

Reaction TypeAnalogous SystemTypical Activation Energy (kcal/mol)
N-acylationAmine acylation10-20
Reaction with CO2 (base-assisted)Amine-CO2 reaction5-15
Alpha-deprotonationDeprotonation alpha to sulfone25-35

Note: These are illustrative values based on general reaction classes and not specific calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or in a biological system. MD simulations would allow for the exploration of the conformational space over time, revealing the flexibility of the alkyl chain and the stability of any intramolecular hydrogen bonds.

In an aqueous environment, MD simulations could model the solvation of the molecule, showing how water molecules interact with the polar sulfonyl group and the amine group through hydrogen bonding. This would provide a more realistic picture of the molecule's structure and dynamics in solution compared to gas-phase calculations.

Furthermore, if this compound were to be studied as a potential ligand for a protein, MD simulations would be invaluable. They could be used to simulate the binding process, identify key interactions between the ligand and the protein's active site, and calculate the binding free energy. Such simulations are crucial in drug discovery and design.

4 Methanesulfonylbutan 2 Amine As a Versatile Synthetic Building Block

Integration into Complex Organic Frameworks

The utility of 4-methanesulfonylbutan-2-amine as a building block stems from the distinct reactivity of its amine, sulfonyl, and hydrocarbon components. Chemists can selectively target these groups to append the molecule to larger scaffolds or to build out new functionalities from this core structure. Its most notable application is as a key chiral precursor in the synthesis of the anti-tuberculosis drug, Delamanid, where the (R)-enantiomer is specifically required.

The primary amine group is the most reactive site on the molecule and serves as the principal handle for derivatization. Standard synthetic methodologies for amine modification are readily applicable, allowing for the formation of a wide array of functional groups, including amides, sulfonamides, and secondary or tertiary amines.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing carbonyl-containing moieties.

N-Alkylation and N-Arylation: The nucleophilic amine can be alkylated by reacting with alkyl halides or through reductive amination with aldehydes or ketones. The latter is a powerful method for forming secondary and tertiary amines. Furthermore, N-arylation, often achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the attachment of aromatic and heteroaromatic rings. This specific transformation is critical in the documented synthesis of Delamanid, where the amine is coupled to a nitroimidazole core.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry known for its chemical stability and hydrogen bonding capabilities.

Derivatization StrategyReagent Class ExampleResulting Functional Group
N-AcylationAcetyl Chloride (CH₃COCl)Amide
N-Alkylation (Direct)Methyl Iodide (CH₃I)Secondary/Tertiary Amine
N-Alkylation (Reductive)Aldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine
N-ArylationAryl Halide + CatalystArylamine
N-SulfonylationTosyl Chloride (TsCl)Sulfonamide

The methanesulfonyl (sulfone) group is a strong electron-withdrawing moiety and is generally characterized by its high chemical stability. rsc.orgnih.gov In many synthetic applications, including the path to Delamanid, the sulfone is incorporated as a permanent structural feature, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of the final molecule. rsc.org

While transformations of the sulfone group are less common than N-functionalization, they are chemically feasible under specific conditions. rsc.org

Reductive Desulfonylation: The complete removal of the sulfonyl group can be achieved using potent reducing agents like samarium(II) iodide or sodium amalgam. This would transform the this compound into 2-aminobutane.

Julia-Kocienski Olefination: While not directly applicable to the parent molecule, if the carbon adjacent to the sulfone (C3) were functionalized to create a suitable precursor, the sulfone could act as a leaving group in an olefination reaction to form a carbon-carbon double bond.

Ramberg–Bäcklund Reaction: This reaction involves the conversion of an α-halo sulfone into an alkene. It would require prior halogenation of the carbon adjacent to the sulfonyl group, a transformation not typically reported for this specific substrate.

For this compound, the sulfonyl group is primarily treated as a robust, non-reactive anchor, and there is limited literature describing its transformation in synthetic routes involving this specific building block.

The amine at position C2 creates a stereogenic center, meaning the molecule exists as two enantiomers, (R)- and (S)-4-methanesulfonylbutan-2-amine. This chirality is a critical feature, as biological systems often interact differently with each enantiomer of a drug.

In its most prominent role, the (R)-enantiomer of this compound is used as a chiral building block . enamine.netnih.gov This means its pre-existing, defined stereochemistry is directly incorporated into the target molecule. The synthesis of Delamanid, for instance, starts with the optically pure (R)-amine, and this stereocenter is retained in the final drug structure.

There is no significant evidence to suggest that this compound is commonly used as a chiral auxiliary, where its stereocenter would temporarily direct the formation of new stereocenters elsewhere in a reacting molecule before being cleaved away. chiralen.comresearchgate.net Instead, its value lies in providing a foundational piece of the final chiral architecture.

Direct functionalization of the saturated butane (B89635) backbone of this compound is synthetically challenging due to the inertness of C-H bonds. Such reactions would typically require harsh, radical-based conditions that could compromise the existing functional groups.

The terminal methyl group (C1) and the methylene (B1212753) groups (C3 and the methyl on the sulfone) are also generally unreactive. However, the electron-withdrawing nature of the sulfonyl group can acidify the adjacent protons on C3, making them susceptible to deprotonation by a very strong base. This could theoretically allow for substitution at this position, but this reaction pathway is not a commonly reported strategy for this molecule. In practice, synthetic utility is almost exclusively derived from reactions at the amine and the inherent chirality of the compound.

Applications in the Asymmetric Synthesis of Chiral Molecules

The primary application of this compound in asymmetric synthesis is its role as a chiral synthon. enamine.netnih.gov By using an enantiomerically pure form of the amine, chemists can construct complex chiral targets with a defined stereochemistry at the point of attachment.

The synthesis of Delamanid serves as the principal example. The process involves coupling (R)-4-methanesulfonylbutan-2-amine with a substituted nitroimidazooxazole fragment. Because the amine starting material is optically pure, the resulting intermediate and the final drug product are also obtained as a single enantiomer. This strategy bypasses the need for late-stage chiral separations or complex asymmetric reactions to set that particular stereocenter, making the manufacturing process more efficient.

Application AreaRole of this compoundExample
Asymmetric SynthesisChiral Building BlockSynthesis of (R)-enantiomer of Delamanid

Development of Novel Reagents, Ligands, and Organocatalysts from this compound Derivatives

While the potential exists, there is currently limited published research detailing the development of novel reagents, ligands, or organocatalysts derived from this compound.

Theoretically, the molecule possesses features that could be exploited for such purposes:

Chiral Ligands: The amine can be derivatized to create bidentate or tridentate ligands for transition metal catalysis. For example, acylation of the amine with a pyridine (B92270) carboxylic acid would yield a potential N,N-bidentate ligand. The chirality proximate to the coordinating nitrogen atom could influence the stereochemical outcome of a metal-catalyzed reaction.

Organocatalysts: Chiral primary and secondary amines are known to act as organocatalysts, for example, by forming chiral enamines or iminium ions with carbonyl compounds. rsc.org Derivatives of this compound could potentially be designed to catalyze reactions like asymmetric Michael additions or aldol (B89426) reactions. The sulfone group might offer unique secondary interactions in the transition state.

Despite these possibilities, the current body of scientific literature focuses on its use as a structural intermediate rather than as a functional catalyst or ligand.

Advanced Analytical Methodologies for the Study of 4 Methanesulfonylbutan 2 Amine and Its Reaction Products

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, two-dimensional NMR, high-resolution mass spectrometry)

The definitive identification of 4-Methanesulfonylbutan-2-amine relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis. The proton (¹H) NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. For instance, the methyl protons of the sulfonyl group would appear as a singlet, while the protons on the butane (B89635) backbone would show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amine group. nih.govnih.gov The proton spectrum of aryl n-propyl sulfones, for example, can become dramatically second-order upon oxidation from the corresponding sulfide (B99878), indicating the strong influence of the sulfonyl group on the magnetic environment of nearby protons. nih.gov

For a more detailed structural assignment, two-dimensional (2D) NMR techniques are indispensable. youtube.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, allowing for the tracing of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is critical for identifying the connectivity between the sulfonyl group, the butane chain, and the amine group. youtube.com

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established chemical shift principles for amino sulfones. nih.gov

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
11.15 (d)22.5
23.05 (m)48.0
31.80 (m)35.0
43.15 (t)55.0
-SO₂CH₃ 2.95 (s)41.0
-NH₂ 1.50 (br s)-
d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. For this compound (C₅H₁₃NO₂S), the expected monoisotopic mass is 151.0667 Da. HRMS can readily distinguish this from other compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and analyze the resulting product ions, providing further structural confirmation. A specialized tandem mass spectrometry method has been developed for the specific identification of the sulfone functional group, involving a gas-phase ion/molecule reaction with trimethyl borate (B1201080) that yields a diagnostic product ion. acs.org

The table below shows predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis. st-andrews.ac.uk

Adductm/z
[M+H]⁺152.0740
[M+Na]⁺174.0559
[M+K]⁺190.0299
[M-H]⁻150.0594

Chromatographic Separation and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for resolving the enantiomers of this compound, which possesses a stereocenter at the C2 position. This separation is typically achieved using a chiral stationary phase (CSP). scas.co.jpyakhak.org Polysaccharide-based CSPs are commonly employed for the separation of chiral amines. yakhak.org The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com Alternatively, derivatization of the amine with a chiral derivatizing agent can produce diastereomers that can be separated on a non-chiral stationary phase. youtube.com

Gas Chromatography (GC) can also be used for the analysis of this compound, although its polarity and potential for hydrogen bonding may necessitate derivatization to improve volatility and peak shape. nih.gov Acylation or silylation of the primary amine group are common derivatization strategies. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectra for identification of the analyte and any impurities. wikipedia.org For the analysis of sulfur-containing compounds, a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) can be used in parallel with a mass spectrometer to enhance sensitivity and selectivity for sulfur-containing species in complex mixtures. ingenieria-analitica.comazom.com

The following table outlines a hypothetical set of conditions for the chiral HPLC and GC analysis of this compound.

ParameterChiral HPLCGas Chromatography (after derivatization)
Column Chiralpak IA or similar polysaccharide-based CSPDB-5 or similar non-polar capillary column
Mobile Phase/Carrier Gas Hexane/Ethanol/DiethylamineHelium
Detection UV (e.g., 210 nm)Flame Ionization (FID) or Mass Spectrometry (MS)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature AmbientOven program (e.g., 100°C to 250°C)

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. excillum.com If a suitable single crystal of this compound or a salt thereof can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds involving the amine and sulfonyl groups. Studies on various sulfone-containing compounds have shown that the S=O bond distances typically range from 1.39 to 1.46 Å, and the C-S-C bond angle is generally around 101-107°. st-andrews.ac.ukresearchgate.net The presence of the amine group would likely lead to the formation of hydrogen bonds, which would significantly influence the solid-state packing. st-andrews.ac.uk The absolute configuration of a single enantiomer can also be determined using this method. nih.gov

Retrosynthesis Analysis

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Feasible Synthetic Routes

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